N-(cyanomethyl)-N-cyclopropyl-2-(2,4-dichlorophenyl)acetamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-2-(2,4-dichlorophenyl)acetamide is an organic compound with a complex structure that includes a cyanomethyl group, a cyclopropyl group, and a dichlorophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(2,4-dichlorophenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with N-cyclopropylamine to form N-cyclopropyl-2-(2,4-dichlorophenyl)acetamide. Finally, the cyanomethyl group is introduced through a nucleophilic substitution reaction using cyanomethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-2-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanomethyl chloride in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups at the cyanomethyl position.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-2-(2,4-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)acetamide: Lacks the cyanomethyl and cyclopropyl groups, making it less complex.
N-cyclopropyl-2-(2,4-dichlorophenyl)acetamide: Similar structure but without the cyanomethyl group.
2,4-dichlorophenylacetic acid: A precursor in the synthesis of the target compound.
Uniqueness
N-(cyanomethyl)-N-cyclopropyl-2-(2,4-dichlorophenyl)acetamide is unique due to the presence of both the cyanomethyl and cyclopropyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-2-(2,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c14-10-2-1-9(12(15)8-10)7-13(18)17(6-5-16)11-3-4-11/h1-2,8,11H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZQWSYPOOKFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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